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Compound of Interest

Compound Name:
4-Acetyl-3,5-dimethyl-1H-pyrrole-

2-carboxylic acid

Cat. No.: B183289 Get Quote

An In-Depth Technical Guide to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid:

Properties, Synthesis, and Applications

Introduction
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a

highly substituted pyrrole core.[1] The pyrrole ring is a foundational scaffold in a multitude of

biologically active molecules, and understanding the properties of its derivatives is paramount

for progress in medicinal chemistry and materials science. This guide provides a

comprehensive technical overview of this compound, intended for researchers and

professionals in drug development and organic synthesis. We will delve into its

physicochemical properties, explore robust synthetic methodologies with mechanistic insights,

detail its analytical characterization, and discuss its current and potential applications. The

narrative is structured to not only present data but also to explain the underlying chemical

principles that govern the compound's behavior and utility.

Chapter 1: Physicochemical Properties and
Molecular Structure
A thorough understanding of a compound's fundamental properties is the bedrock of its

application in any scientific endeavor. This chapter outlines the key chemical and physical

identifiers for 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
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1.1: Chemical Identity
The compound is systematically named and identified by several international standards,

ensuring its unambiguous recognition in literature and databases.

Identifier Value

IUPAC Name
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic

acid[1][2]

CAS Number 2386-28-9[1][2]

Molecular Formula C₉H₁₁NO₃[1][2]

Molecular Weight 181.19 g/mol [1][2]

Canonical SMILES CC1=C(NC(=C1C(=O)C)C)C(=O)O[1][2]

InChI Key SQFWNYAZHOVSPA-UHFFFAOYSA-N[1][2]

1.2: Physical Properties
The physical state and solubility dictate the compound's handling, formulation, and reaction

conditions.

Property Value Source

Melting Point 205-207 °C [3][4]

Solubility >27.2 µg/mL (at pH 7.4) [1][2]

Appearance
Typically a solid at room

temperature
Inferred from melting point

1.3: Molecular Structure and Reactivity
The unique arrangement of functional groups on the pyrrole ring governs the molecule's

reactivity.[1]

Pyrrole Ring: The aromatic pyrrole core is electron-rich, making it susceptible to electrophilic

substitution, although the existing substituents heavily influence the positions of further
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reactions. The N-H proton is weakly acidic.

Carboxylic Acid Group (-COOH): This is the most acidic site on the molecule, readily

donating a proton in basic conditions.[1] It is a key handle for derivatization, enabling the

formation of esters, amides, and acid chlorides.

Acetyl Group (-COCH₃): The carbonyl of the acetyl group provides an electrophilic site for

nucleophilic attack.[1] The adjacent methyl protons are weakly acidic and can participate in

condensation reactions.

Methyl Groups (-CH₃): These groups at positions 3 and 5 are electron-donating, influencing

the reactivity of the pyrrole ring.

Chapter 2: Synthesis and Mechanistic Insights
The construction of the substituted pyrrole ring system is a classic challenge in organic

synthesis. The Knorr pyrrole synthesis stands out as a primary and highly effective method for

preparing this class of compounds.

2.1: The Knorr Pyrrole Synthesis: A Primary Synthetic
Route
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a

related compound with an active methylene group.[5][6] For 4-Acetyl-3,5-dimethyl-1H-
pyrrole-2-carboxylic acid, the synthesis is typically achieved in two stages: formation of the

corresponding ethyl ester followed by saponification.

The overall transformation starts from ethyl acetoacetate and acetylacetone. The brilliance of

this method lies in the in situ generation of the unstable α-amino-ketone from a stable oxime

precursor, which immediately reacts with the β-dicarbonyl compound, preventing self-

condensation.[5]
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Ethyl Acetoacetate Nitrosation
(NaNO₂, Acetic Acid)

Step 1 Ethyl 2-oximinoacetoacetate Reduction & Condensation
(Acetylacetone, Zn Dust, Acetic Acid)

Step 2

Ethyl 4-acetyl-3,5-dimethyl-
1H-pyrrole-2-carboxylate

Saponification
(NaOH, H₂O/EtOH)

Step 3 Acidification
(HCl)

Step 4 4-Acetyl-3,5-dimethyl-
1H-pyrrole-2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the Knorr synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[5]

Oxime Formation: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining

cooling, slowly add a saturated aqueous solution of sodium nitrite. This converts one

equivalent of the starting material into ethyl 2-oximinoacetoacetate.

Reduction and Condensation: In a separate flask, prepare a solution of acetylacetone in

glacial acetic acid.

Gradually add the oxime solution from Step 1 and zinc dust to the acetylacetone solution

with vigorous stirring. The reaction is exothermic and may require external cooling to prevent

the mixture from boiling too vigorously.[5][7] The zinc dust reduces the oxime to the

corresponding amine in situ.

Work-up: Once the reaction is complete, the mixture is typically poured into water, and the

precipitated product is collected by filtration. The crude product can be recrystallized from a

suitable solvent like ethanol.

Experimental Protocol: Saponification to the Carboxylic Acid

Hydrolysis: Suspend the ethyl ester product in an aqueous ethanol solution containing one

equivalent of sodium hydroxide.

Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
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Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH

is acidic.

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by

filtration, wash with cold water, and dry to yield the final product.

2.2: Mechanistic Discussion
The Knorr synthesis proceeds through a well-established mechanism involving condensation,

cyclization, and dehydration.
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Caption: Simplified mechanism of the Knorr pyrrole synthesis.
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The process begins with the reduction of the oxime to an α-aminoketone. This amine then

condenses with one of the carbonyl groups of the acetylacetone (which exists in equilibrium

with its enol form) to form an enamine intermediate. An intramolecular nucleophilic attack by

the enamine onto the remaining carbonyl group initiates cyclization. Subsequent dehydration

steps lead to the formation of the stable aromatic pyrrole ring.[7]

Chapter 3: Spectroscopic and Analytical
Characterization
Confirming the structure and purity of the synthesized compound requires a suite of analytical

techniques. The expected spectroscopic data provides a fingerprint for the molecule.

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals corresponding to the different

types of protons. Protons on carbons adjacent to carbonyl groups are deshielded and

typically resonate around 2.0-3.0 ppm.[8]

-COOH: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with

D₂O.

N-H: A broad singlet, typically in the 8-9 ppm region.

-COCH₃: A sharp singlet around 2.4-2.6 ppm.

Ring -CH₃ (x2): Two distinct sharp singlets, likely between 2.2-2.5 ppm.

¹³C NMR: The carbonyl carbons are the most deshielded signals.

-COOH: Signal expected in the 165-175 ppm range.

-COCH₃: Signal expected further downfield, around 190-200 ppm.

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 110-140 ppm).

Methyl Carbons: Signals in the aliphatic region (<30 ppm).
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3.2: Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

C=O Stretch (Acetyl Ketone): A strong, sharp absorption around 1660-1680 cm⁻¹.

N-H Stretch: A moderate peak around 3200-3400 cm⁻¹.

3.3: Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through

fragmentation patterns.

Molecular Ion (M⁺): A peak at m/z = 181.

Key Fragments: Expect to see fragments corresponding to the loss of key functional groups,

such as [M-45]⁺ from the loss of the COOH group and [M-43]⁺ from the loss of the acetyl

group. The formation of an acylium ion is a common fragmentation pathway for carboxylic

acid derivatives.[8]

3.4: Summary of Expected Analytical Data
Technique Feature Expected Observation

¹H NMR Carboxylic Proton >10 ppm (broad singlet)

Acetyl Protons ~2.4-2.6 ppm (singlet, 3H)

¹³C NMR Carbonyl Carbons
~170 ppm (acid), ~195 ppm

(ketone)

IR O-H Stretch 2500-3300 cm⁻¹ (broad)

C=O Stretches
~1710 cm⁻¹ and ~1670 cm⁻¹

(strong)

MS Molecular Ion m/z = 181
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Chapter 4: Applications and Biological Context
While detailed research into the direct biological effects of 4-Acetyl-3,5-dimethyl-1H-pyrrole-
2-carboxylic acid is limited, its significance lies in its role as a versatile synthetic intermediate.

[1]

4.1: Role as a Synthetic Intermediate
The compound's multiple functional groups make it an ideal building block for more complex

molecular architectures.[1]

Pharmaceuticals: The pyrrole scaffold is present in numerous drugs. This compound can

serve as a starting point for synthesizing molecules with potential therapeutic activities.

Agrochemicals: It may act as a precursor for novel pesticides and herbicides.[1]

Material Science: Its derivatives could be investigated for use in the development of new

polymers or functional coatings.[1]

4.2: Potential Biological Activities
Preliminary studies and the prevalence of the pyrrole motif in nature suggest several areas of

potential bioactivity.

Antimicrobial and Anti-inflammatory Effects: Initial assays have hinted at potential

antibacterial and anti-inflammatory properties, though further validation is required.[1]

Enzyme Inhibition: The structure could be tailored to fit the active sites of specific enzymes,

making it a candidate for inhibitor design.[1]

Chapter 5: Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. This compound possesses moderate

hazards as defined by the Globally Harmonized System (GHS).

5.1: Hazard Identification
GHS Classification:
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Causes skin irritation (H315, Skin Irrit. 2)[2]

Causes serious eye irritation (H319, Eye Irrit. 2)[2]

May cause respiratory irritation (H335, STOT SE 3)[2]

5.2: Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or

a face shield, and a lab coat.[1][9]

Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling

dust or fumes.[10][11]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[9][10]

5.3: Storage and Stability
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic compound

characterized by its versatile functionality and accessible synthesis via the classic Knorr

reaction. Its well-defined physicochemical properties and predictable spectroscopic fingerprint

make it a reliable building block for further chemical exploration. While its direct applications

are still emerging, its potential as a precursor in the fields of medicine, agriculture, and

materials science is significant, warranting continued investigation by the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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